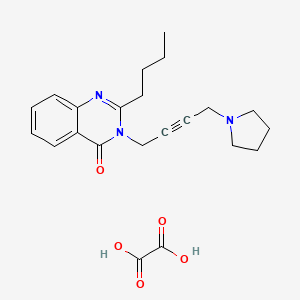
Sodium;2,6-dichloro-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,6-dichloro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4Na. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,6-dichloro-4-nitrobenzoic acid typically involves the nitration of 2,6-dichlorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the 4-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then neutralized with sodium hydroxide to form the sodium salt. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,6-dichloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although these reactions are less frequently employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with hydroxyl groups forms 2,6-dihydroxy-4-nitrobenzoic acid.
Reduction: The major product is 2,6-dichloro-4-aminobenzoic acid.
Oxidation: Products vary based on the specific oxidizing conditions and agents used.
Scientific Research Applications
Sodium;2,6-dichloro-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium;2,6-dichloro-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Sodium;2,6-dichloro-4-nitrobenzoic acid can be compared with other similar compounds, such as:
2,6-Dichloro-4-aminobenzoic acid: This compound has an amino group instead of a nitro group, leading to different reactivity and applications.
2,6-Dichloro-4-hydroxybenzoic acid:
2,6-Dichloro-4-methylbenzoic acid: The methyl group alters the compound’s hydrophobicity and reactivity.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications in various fields.
Properties
Molecular Formula |
C7H3Cl2NNaO4+ |
|---|---|
Molecular Weight |
259.00 g/mol |
IUPAC Name |
sodium;2,6-dichloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Cl2NO4.Na/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12;/h1-2H,(H,11,12);/q;+1 |
InChI Key |
KNJNGYLQZQQMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



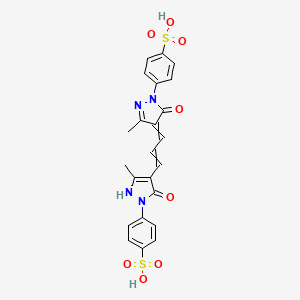

-methanone](/img/structure/B13744928.png)


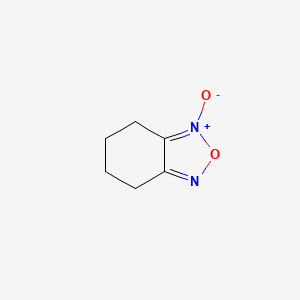

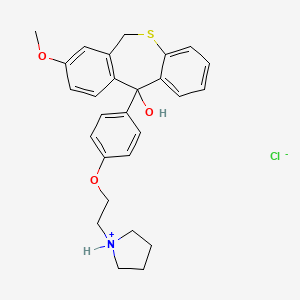
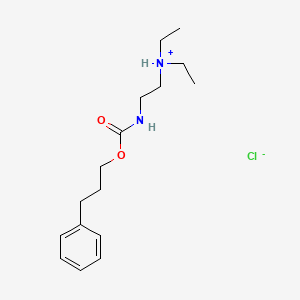
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
